molecular formula C9H12FNO3 B037627 1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]- CAS No. 115562-24-8

1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-

Cat. No.: B037627
CAS No.: 115562-24-8
M. Wt: 201.19 g/mol
InChI Key: HGZKLMFEVVYGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a synthetic compound that belongs to the class of catecholamines. Catecholamines are organic compounds that play a crucial role in the body’s response to stress and are involved in various physiological processes. This compound is structurally similar to adrenaline and noradrenaline, which are naturally occurring catecholamines in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives.

Scientific Research Applications

3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol involves its interaction with adrenergic receptors, which are a class of G protein-coupled receptors. These receptors are involved in the body’s response to stress and regulate various physiological processes such as heart rate, blood pressure, and metabolism . The compound mimics the action of natural catecholamines like adrenaline, leading to similar physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other catecholamines. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

115562-24-8

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3

InChI Key

HGZKLMFEVVYGMO-UHFFFAOYSA-N

SMILES

CNCC(C1=C(C(=C(C=C1)O)O)F)O

Canonical SMILES

CNCC(C1=C(C(=C(C=C1)O)O)F)O

Synonyms

1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI)

Origin of Product

United States

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